Quinapyramine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinapyramine can be synthesized through a series of chemical reactions involving the condensation of 4-amino-1,2-dimethylquinolinium with 2-amino-1,6-dimethylpyrimidin-4-ylamine . The reaction typically requires a controlled environment with specific temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, this compound is produced by optimizing the reaction conditions to maximize yield and purity. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Quinapyramine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form this compound oxide.
Reduction: It can be reduced to form different derivatives with varying pharmacological properties.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include this compound derivatives with altered pharmacological properties, which can be used for different therapeutic applications .
Scientific Research Applications
Quinapyramine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies involving trypanocidal agents and their mechanisms of action.
Biology: this compound is used to study the biology of Trypanosoma parasites and their interactions with host organisms.
Medicine: It is used in veterinary medicine to treat trypanosomiasis in various animals.
Industry: this compound is used in the development of new trypanocidal drugs and formulations.
Mechanism of Action
Quinapyramine exerts its effects by targeting the mitochondria of Trypanosoma parasites, disrupting their energy production and leading to cell death . The compound is taken up by the parasites through the P2 adenosine transporter, which facilitates its entry into the cells . Once inside, this compound inhibits the late-stage cytokinesis phase of the cell cycle, preventing the parasites from dividing and proliferating .
Comparison with Similar Compounds
Homidium: Another trypanocidal agent with a similar mechanism of action.
Suramin: A trypanocidal compound that also targets the mitochondria of Trypanosoma parasites.
Diminazene aceturate: A widely used trypanocidal drug with different pharmacokinetic properties.
Uniqueness of Quinapyramine: this compound is unique in its ability to target the mitochondria of Trypanosoma parasites specifically, making it highly effective in treating trypanosomiasis. Its uptake through the P2 adenosine transporter also distinguishes it from other trypanocidal agents .
Properties
IUPAC Name |
6-[(2-amino-1,6-dimethylpyrimidin-4-ylidene)amino]-1,2-dimethylquinolin-1-ium-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6/c1-10-7-14(18)13-9-12(5-6-15(13)22(10)3)20-16-8-11(2)23(4)17(19)21-16/h5-9,18H,1-4H3,(H2,19,20,21)/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJWBVJQFGRCEB-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC3=C(C=C([N+](=C3C=C2)C)C)N)N=C(N1C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
23609-65-6 (chloride), 3270-78-8 (dimethyl sulfate) | |
Record name | Quinapyramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020493418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20493-41-8, 23609-65-6 | |
Record name | Quinapyramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020493418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-amino-6-(2-amino-1,6-dimethyl-4-pyrimidinioamino)-1,2-dimethylquinolinium dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.607 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUINAPYRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2NT1100WR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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